(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminopyridine moiety, a mercapto group, and an imidazol-4-one core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine-3-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazol-4-one ring can be reduced to form dihydro derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the imidazol-4-one ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The aminopyridine moiety can bind to metal ions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine derivatives: Compounds with similar aminopyridine moieties.
Imidazol-4-one derivatives: Compounds with similar imidazol-4-one cores.
Mercapto compounds: Compounds with similar mercapto groups.
Uniqueness
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS: 1142201-60-2) is a member of the imidazole family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant data tables and case studies.
Basic Information
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₂N₄OS |
Molecular Weight | 296.35 g/mol |
CAS Number | 1142201-60-2 |
MDL Number | MFCD12028040 |
The compound features a thiol group (-SH) and an imidazole ring, which are crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study conducted on related thioimidazoles demonstrated moderate to good activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, a series of derivatives based on the imidazole scaffold were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with similar structures significantly reduced cell viability in breast cancer and leukemia cell lines .
Case Study: Cytotoxicity Evaluation
A specific evaluation of This compound revealed an IC50 value of approximately 12 µM against MCF7 breast cancer cells, highlighting its potential as an anticancer agent.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could offer therapeutic avenues for cancer treatment, particularly in tumors resistant to traditional therapies .
The proposed mechanism of action involves the interaction of the thiol group with cysteine residues in target proteins or enzymes, leading to conformational changes that inhibit their activity. Additionally, the presence of the pyridine moiety may enhance binding affinity due to π-stacking interactions with aromatic residues in the active sites of enzymes .
Summary of Biological Activities
Properties
Molecular Formula |
C15H12N4OS |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(5E)-5-[(2-aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H12N4OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H2,16,17)(H,18,21)/b12-9+ |
InChI Key |
OLBQDCAJQTWUMM-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N=CC=C3)N)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)N)NC2=S |
Origin of Product |
United States |
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